ROMK (Kir1.1) Inhibitory Potency: 23 nM IC50 in Thallium Flux Assay
This compound inhibits the renal outer medullary potassium channel (ROMK, Kir1.1) with an IC50 of 23 nM in a thallium flux assay, as reported in BindingDB from patent US9718808 [1]. In cross‑study comparison, the clinical candidate MK‑7145 exhibits an IC50 of approximately 0.5 nM [2], while the benchmark tool compound VU591 shows a much weaker IC50 of ~500 nM [3]. Thus, 2‑[(E)-2-(2,4‑dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide occupies a potency window that may be advantageous for assays requiring moderate‑affinity ROMK probes.
| Evidence Dimension | ROMK (Kir1.1) inhibition IC50 |
|---|---|
| Target Compound Data | 23 nM (Thallium Flux Assay) |
| Comparator Or Baseline | MK‑7145: ~0.5 nM; VU591: ~500 nM |
| Quantified Difference | 46‑fold less potent than MK‑7145, 22‑fold more potent than VU591 |
| Conditions | Thallium flux assay in HEK293 cells expressing human Kir1.1 |
Why This Matters
For researchers evaluating ROMK inhibitors, this compound provides a distinct intermediate‑potency reference point between ultra‑potent clinical candidates and weakly active tool molecules, enabling nuanced structure–activity relationship studies.
- [1] BindingDB. BDBM265577: IC50 23 nM for ROMK (Kir1.1). US9718808, Example 61. View Source
- [2] García, M. L. et al. Discovery of MK‑7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure. J. Med. Chem. 2015, 58, 2072‑2084. View Source
- [3] Lewis, L. M. et al. Discovery of VU591, a Selective ROMK Inhibitor. J. Med. Chem. 2015, 58, 7690‑7703. View Source
